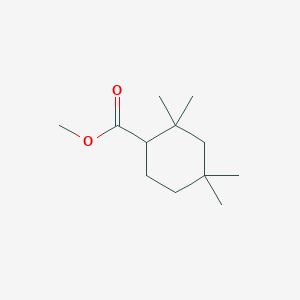
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is a chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol. It is an intermediate used in the synthesis of various chemical products, including synthetic elastomers and natural rubber.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate typically involves the esterification of 2,2,4,4-Tetramethylcyclohexanecarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity .
化学反応の分析
Types of Reactions
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
科学的研究の応用
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving the modification of biological molecules.
Industry: Used in the production of synthetic elastomers and natural rubber.
作用機序
The mechanism of action of Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions . The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
- Methyl 2,2,4-Trimethylcyclohexanecarboxylate
- Methyl 2,2,4,4-Tetramethylcyclopentanecarboxylate
- Methyl 2,2,4,4-Tetramethylcycloheptanecarboxylate
Uniqueness
Methyl 2,2,4,4-Tetramethylcyclohexanecarboxylate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its high degree of methyl substitution provides steric hindrance, affecting its reactivity and interactions with other molecules.
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC名 |
methyl 2,2,4,4-tetramethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H22O2/c1-11(2)7-6-9(10(13)14-5)12(3,4)8-11/h9H,6-8H2,1-5H3 |
InChIキー |
SAULJXDGHMOLOU-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C(C1)(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)
![tert-Butyl (S)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15279278.png)
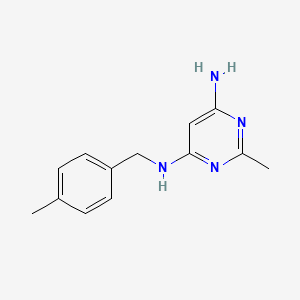
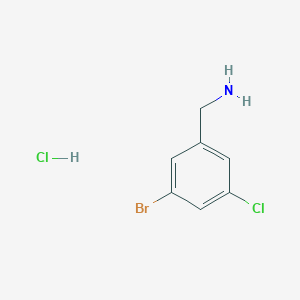
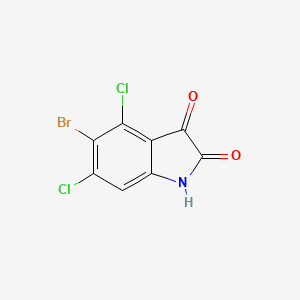
![N-(6-aminoimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B15279307.png)

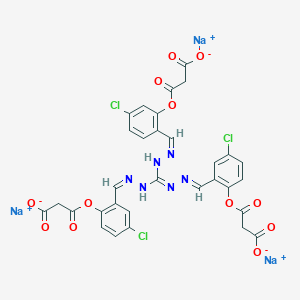
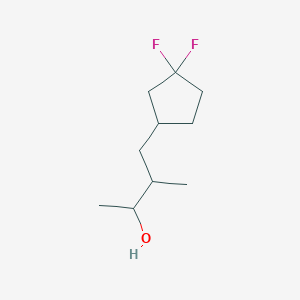
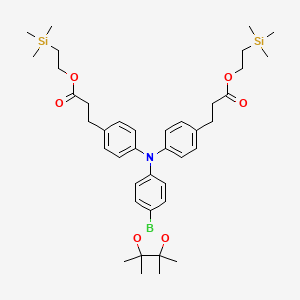
![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
